molecular formula C6H7N3O5 B11748172 Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester CAS No. 80354-48-9

Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B11748172
CAS No.: 80354-48-9
M. Wt: 201.14 g/mol
InChI Key: HOLCTFBQQQICEX-UHFFFAOYSA-N
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Description

Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C₆H₇N₃O₅ and a molecular weight of 201.14 g/mol . This compound is known for its unique structure, which includes a carbamate group and a nitroso group attached to a pyrrolidinyl ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of N-methyl-N-nitrosocarbamic acid with 2,5-dioxo-1-pyrrolidinyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to 25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates and esters.

Scientific Research Applications

Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The carbamate group can also interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester is unique due to the presence of both a nitroso group and a carbamate group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-methyl-N-nitrosocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O5/c1-8(7-13)6(12)14-9-4(10)2-3-5(9)11/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLCTFBQQQICEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)ON1C(=O)CCC1=O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230260
Record name Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80354-48-9
Record name Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080354489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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